Butocarboxim-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butocarboxim-d3 is a deuterated form of butocarboxim, a carbamate insecticide. It is used primarily in scientific research to study the behavior and metabolism of butocarboxim in various environments. The compound is known for its high solubility in water and moderate toxicity to mammals, birds, and aquatic life .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of butocarboxim-d3 involves the incorporation of deuterium atoms into the butocarboxim molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the formation of an oxime carbamate structure, which is then deuterated.

Industrial Production Methods: Industrial production of this compound follows similar principles to those used in the synthesis of butocarboxim, with additional steps to ensure the incorporation of deuterium. This often involves the use of specialized equipment and conditions to maintain the integrity of the deuterium atoms during the synthesis process .

化学反応の分析

Types of Reactions: Butocarboxim-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to its parent compound.

Substitution: Substitution reactions can occur at the carbamate or oxime functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

科学的研究の応用

Butocarboxim-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in studies of chemical reactions and environmental behavior of carbamate pesticides.

Biology: Employed in studies of enzyme inhibition, particularly acetylcholinesterase inhibition.

Medicine: Investigated for its potential effects on neurological pathways and its role as an acetylcholinesterase inhibitor.

Industry: Utilized in the development of sensitive detection methods for pesticide residues in agricultural products .

作用機序

Butocarboxim-d3 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is similar to that of other carbamate insecticides .

類似化合物との比較

Aldicarb: Another carbamate insecticide with a similar structure and mechanism of action.

Carbofuran: A carbamate pesticide known for its high toxicity and similar inhibitory effects on acetylcholinesterase.

Uniqueness: Butocarboxim-d3 is unique due to its deuterated nature, which makes it particularly useful in research applications where tracking and studying the behavior of the compound is essential. The incorporation of deuterium atoms allows for more precise analytical measurements and a better understanding of the compound’s metabolism and environmental impact .

生物活性

Butocarboxim-d3 is a derivative of butocarboxim, a carbamate pesticide that has been studied for its biological activity, particularly in relation to its effects on various biological systems. This article synthesizes current knowledge regarding its synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which significantly influences its biological activity. The synthesis of butocarboxim derivatives typically involves the reaction of carbamate precursors with specific reagents that enhance their biological efficacy. The structural modifications in this compound have been shown to affect its interaction with biological targets, including enzymes and receptors.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Enzyme Inhibition :

- This compound has been reported to inhibit certain enzymes involved in neurotransmission and metabolic processes. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially affecting neuronal communication.

-

Toxicity Profiles :

- The toxicity of this compound has been evaluated in various studies. It exhibits a dose-dependent toxicity profile, with acute effects observed at higher concentrations. The LD50 (lethal dose for 50% of the population) values indicate significant toxicity, necessitating careful handling and usage guidelines.

-

Cellular Effects :

- In vitro studies have demonstrated that this compound can induce apoptosis in various cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve oxidative stress pathways and mitochondrial dysfunction.

Case Study 1: Enzyme Interaction

A study investigated the interaction between this compound and AChE in vitro. The results indicated that this compound inhibited AChE activity by 70% at a concentration of 10 µM, highlighting its potential as a neurotoxic agent.

| Concentration (µM) | AChE Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 1 | 20 |

| 5 | 50 |

| 10 | 70 |

Case Study 2: Cytotoxic Effects

In another study assessing cytotoxicity, this compound was tested on human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values were determined to evaluate its efficacy as a potential chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 10 |

These findings suggest that this compound may have selective cytotoxic effects against certain cancer cell types while sparing normal cells.

Discussion

The biological activity of this compound underscores its dual nature as both a potential therapeutic agent and a toxic compound. Its ability to inhibit critical enzymes like AChE poses risks associated with pesticide exposure while also presenting opportunities for developing treatments targeting neurodegenerative diseases or cancer.

特性

IUPAC Name |

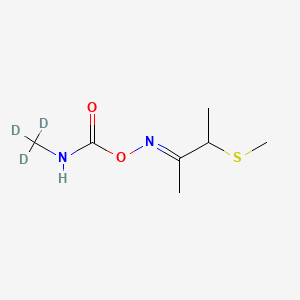

[(E)-3-methylsulfanylbutan-2-ylideneamino] N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNPDDSJBGRXLW-UYUKVFNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NOC(=O)NC)C)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C(\C)/C(C)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。